Lipophilicity Shift vs. 5,5-Dimethylhydantoin
The target compound's computed logP (XLogP3 = 1.0) and experimental logP (1.42) are approximately 1.5–1.9 log units higher than the widely used reference hydantoin 5,5-dimethylhydantoin (logP = −0.48) . This substantial lipophilicity increase is directly relevant to membrane permeation: hydantoin-based antimicrobial SAR studies have identified that increasing scaffold lipophilicity through alkyl substitution enhances bacterial membrane insertion and disruption potency, with optimal logP values generally falling between 1 and 4 for Gram-positive activity .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.0; Experimental LogP = 1.42 |
| Comparator Or Baseline | 5,5-Dimethylhydantoin: LogP = −0.48 (SIELC, Wikipedia); 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione: LogP = 1.03 |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.9 vs. 5,5-dimethylhydantoin; ΔLogP ≈ +0.4 vs. butyl analog |
| Conditions | Computed (XLogP3) and experimental (shake-flask or RP-HPLC-derived) values from authoritative databases; membrane-activity SAR derived from hydantoin dimer studies against ESKAPE pathogens |
Why This Matters
A logP difference exceeding 1.5 log units translates to approximately 30-fold difference in membrane partition coefficient, directly altering compound suitability for membrane-targeting antimicrobial screens versus cytoplasmic enzyme inhibition assays.
- [1] PubChem CID 229450: 5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione, XLogP3-AA = 1.0. View Source
- [2] SIELC Technologies. 5,5-Dimethylhydantoin (CAS 77-71-4): logP = −0.48. View Source
- [3] RSC Med. Chem. 2024, 15, 2340–2350. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens. View Source
